molecular formula C21H20BrN5O2S2 B2642714 N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 872998-21-5

N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B2642714
CAS RN: 872998-21-5
M. Wt: 518.45
InChI Key: NUCLMVDGHRGDOR-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in pharmaceutical drugs and have a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the heterocyclization of substituted amino-1,2,4-triazoles with various bifunctional compounds . Techniques such as Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data, are typically used to characterize the chemical structures of the synthesized compounds .


Molecular Structure Analysis

The molecular structure of this compound, like other [1,2,4]triazolo[4,3-b]pyridazine derivatives, can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the [1,2,4]triazolo[4,3-b]pyridazine core. The structure–activity relationship of triazolo [4,3- a ]pyrazine derivatives has been preliminarily investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For example, the optical, electrochemical, and semiconductor properties of related compounds have been analyzed .

Scientific Research Applications

Antimicrobial Activity

The compound has been synthesized and studied for its pharmacological activities, including antimicrobial activity . The antimicrobial activity results revealed that compounds with similar structures have promising antimicrobial activity .

Anticancer Activity

The compound has also been studied for its potential anticancer activity . Anticancer screening results indicated that compounds with similar structures were found to be the most active ones against breast cancer cell line .

Antifungal Activity

Triazoles, a class of compounds to which this compound belongs, have been reported to have antifungal activity . Grafting different substituents on the heterocyclic ring leads to a variation of the type of biological activity and the intensity with which it manifests itself .

Antioxidant Activity

Triazoles are also known for their antioxidant activity . This could potentially be an area of application for this compound, although specific studies on this compound may be needed to confirm this.

Anticonvulsant Effects

Another potential application of triazoles is their anticonvulsant effects . This suggests that the compound could potentially be used in the treatment of seizures, although further research would be needed to confirm this.

Synthesis of Secondary Alcohols

The compound has been successfully synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone . This suggests that it could be used in the synthesis of secondary alcohols.

properties

IUPAC Name

N-[2-[6-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5O2S2/c1-15-2-8-18(9-3-15)31(28,29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)30-14-16-4-6-17(22)7-5-16/h2-11,23H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCLMVDGHRGDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

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